molecular formula C18H15FN4O2S B2886556 4-(2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)acetamido)benzamide CAS No. 1105227-09-5

4-(2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)acetamido)benzamide

Cat. No. B2886556
CAS RN: 1105227-09-5
M. Wt: 370.4
InChI Key: PJIZXFAVVSNUOY-UHFFFAOYSA-N
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Description

“4-(2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)acetamido)benzamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Molecular Structure Analysis

The thiazole ring in the molecule can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at positions 2 and 4 may alter these orientation types and shield the nucleophilicity of nitrogen .

Scientific Research Applications

Antimicrobial Activity

A study involving the synthesis, structure-activity relationship (SAR), in-silico appraisal, and antimicrobial study of substituted 2-aminobenzothiazoles derivatives revealed that certain compounds demonstrated good activity against Methicillin-resistant Staphylococcus aureus (MRSA, a Gram-positive bacterium). The synthesized compounds showed a range of activities against bacterial and fungal strains, indicating the potential of 4-(2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)acetamido)benzamide derivatives in antimicrobial applications (Anuse et al., 2019).

Anticonvulsant Activity

Research on the synthesis and pharmacological investigation of 2‐(4‐dimethylaminophenyl)‐3,5‐disubstituted thiazolidin‐4‐ones as anticonvulsants identified compounds with significant anticonvulsant activities. Among them, a compound emerged as the most active in the series, demonstrating the potential for further development as anticonvulsant agents, highlighting the importance of the core structure found in this compound (Senthilraja & Alagarsamy, 2012).

Antitumor Activity

A study exploring the synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings found that certain compounds exhibited considerable anticancer activity against some cancer cell lines. This suggests the therapeutic potential of this compound derivatives in oncology, supporting the exploration of these compounds for antitumor applications (Yurttaş, Tay, & Demirayak, 2015).

Cytotoxic Activity

Research on the cytotoxic activity of some novel sulfonamide derivatives identified compounds with potent effects against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. This study demonstrates the cytotoxic potential of derivatives related to this compound, indicating their usefulness in developing new cancer therapies (Ghorab et al., 2015).

Safety and Hazards

While specific safety and hazard information for “4-(2-(2-((4-Fluorophenyl)amino)thiazol-4-yl)acetamido)benzamide” was not found, it’s important to handle all chemical compounds with appropriate safety measures. For instance, a related compound, “(4-(4-Fluorophenyl)thiazol-2-yl)methanol”, has been classified as Acute Tox. 4 Oral - Eye Dam. 1, indicating potential toxicity if ingested or if it comes into contact with the eyes .

properties

IUPAC Name

4-[[2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S/c19-12-3-7-14(8-4-12)22-18-23-15(10-26-18)9-16(24)21-13-5-1-11(2-6-13)17(20)25/h1-8,10H,9H2,(H2,20,25)(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIZXFAVVSNUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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